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Compound of Interest

Compound Name: Quinoxaline-5-carbaldehyde

Cat. No.: B130122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and biological activities of substituted quinoxaline-5-carbaldehydes. The

quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a prominent

pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological

activities. This guide is intended to be a valuable resource for professionals in drug discovery

and development, offering detailed experimental methodologies, collated quantitative data, and

visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties
The physicochemical properties of substituted quinoxaline-5-carbaldehydes are crucial for

their pharmacokinetic and pharmacodynamic profiles. These properties are significantly

influenced by the nature and position of substituents on the quinoxaline ring.

Tabulated Physicochemical Data
The following table summarizes key physicochemical data for a selection of substituted

quinoxaline derivatives. Due to the vast number of possible substitutions, this table presents a

representative sample based on available literature.
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Compound/
Substituent

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Spectrosco
pic Data
Highlights

Reference

Quinoxaline-

2-

carbaldehyde

C₉H₆N₂O 158.16 -

¹H NMR and

¹³C NMR data

available.

[1]

6-Bromo-2-

chloro-3-

amino-N-[4-

(trifluorometh

yl)phenyl]quin

oxaline

C₁₅H₈BrClF₃

N₄
431.61 - - [2]

7-Bromo-2-

[2-(4-

methoxy-

benzylidene)

hydrazinyl]thi

azolo[5,4-

b]quinoxaline

C₁₉H₁₃BrN₄O

S₂
485.38 - - [2]

7-Bromo-

1,2,3,4-

tetrahydropyr

azino[2,3-

b]quinoxaline

C₁₀H₉BrN₄ 277.12 - - [2]

2,3-

Diphenylquin

oxaline

C₂₀H₁₄N₂ 282.34 125-127

¹H NMR and

¹³C NMR data

available.

[3]

2,3-Bis(4-

bromophenyl)

quinoxaline

C₂₀H₁₂Br₂N₂ 440.14 208-210

¹H NMR and

¹³C NMR data

available.

[3]
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Synthesis of Substituted Quinoxaline-5-
carbaldehydes
The primary synthetic route to quinoxaline derivatives involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-5-
carbaldehydes, a suitably substituted o-phenylenediamine is typically reacted with a glyoxal

derivative.

General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of

substituted quinoxaline-5-carbaldehydes.
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A general workflow for the synthesis and characterization of substituted quinoxaline-5-
carbaldehydes.

Experimental Protocol: Synthesis of 2,3-Disubstituted
Quinoxalines
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A versatile method for synthesizing a wide array of 2,3-disubstituted quinoxalines involves the

nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[3]

Materials:

Quinoxaline-2,3(1H,4H)-dione

Phosphorus oxychloride (POCl₃)

Appropriate nucleophile (e.g., amine, thiol, alcohol)

Solvent (e.g., ethanol, DMF)

Base (e.g., triethylamine, potassium carbonate)

Procedure for the preparation of 2,3-dichloroquinoxaline:

To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[3]

Reflux the mixture at 100 °C for 3 hours.[3]

Monitor the reaction progress by TLC.

After completion, distill off the excess POCl₃ under vacuum.[3]

Quench the reaction mixture with ice-cold water.[3]

Filter the precipitate, wash with water, and dry to obtain 2,3-dichloroquinoxaline.

Procedure for nucleophilic substitution:

Dissolve 2,3-dichloroquinoxaline in a suitable solvent.

Add the desired nucleophile and a base.

The reaction can be heated or stirred at room temperature depending on the nucleophile's

reactivity.
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The stepwise substitution of the two chlorine atoms allows for the synthesis of both

symmetrically and asymmetrically substituted quinoxalines.[3]

Monitor the reaction by TLC.

Upon completion, perform an appropriate work-up, which may include extraction and

washing.

Purify the product by recrystallization or column chromatography.

Biological Activities
Substituted quinoxaline-5-carbaldehydes and their derivatives have been reported to

possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, with their

mechanism of action often involving the inhibition of protein kinases and the induction of

apoptosis.[4]

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected

quinoxaline derivatives against various human cancer cell lines.
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Compound Cancer Cell Line IC₅₀ (µM) Reference

Compound XIIIa HepG-2 (Liver) 2.03 ± 0.11 [5]

Compound XIIIa PC3 (Prostate) 2.51 ± 0.2 [5]

Compound XIIIa MCF-7 (Breast) 0.82 ± 0.02 [5]

Kim-161 (5a) T24 (Bladder) 56.11 [5]

Kim-111 (5b) T24 (Bladder) 67.29 [5]

Thiosemicarbazone

Derivative
B16-F0 (Melanoma) < 10 µg/mL [6]

Thiosemicarbazone

Derivative

EAC (Ascites

Carcinoma)
< 10 µg/mL [6]

Thiosemicarbazone

Derivative
MCF-7 (Breast) < 10 µg/mL [6]

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which

are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
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Kinase Inhibition by Quinoxaline Derivatives
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Quinoxaline-5-carbaldehyde
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Generalized kinase inhibition pathway by quinoxaline derivatives.

Quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells, often

through the mitochondrial pathway.
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Induction of Apoptosis by Quinoxaline Derivatives

Substituted
Quinoxaline-5-carbaldehyde
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Simplified mitochondrial pathway of apoptosis induced by quinoxaline derivatives.

Antimicrobial Activity
Derivatives of quinoxaline-5-carbaldehyde, particularly Schiff bases and thiosemicarbazones,

have demonstrated promising activity against a range of bacterial and fungal pathogens.
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The following table presents the Minimum Inhibitory Concentration (MIC) values for some

quinoxaline derivatives against various microorganisms.

Compound Microorganism MIC (µg/mL) Reference

Quinoxaline derivative

(i)
Bacillus sphaericus

Significant Inhibition

Zone
[7]

Quinoxaline derivative

(v)
Bacillus sphaericus

Significant Inhibition

Zone
[7]

Quinoxaline derivative

(iii)
Escherichia coli

Significant Inhibition

Zone
[7]

Quinoxaline derivative

(v)
Escherichia coli

Significant Inhibition

Zone
[7]

Schiff base complexes Escherichia coli Active [1]

Schiff base complexes Proteus mirabilis Active [1]

Schiff base complexes
Klebsiella

pneumoniae
Active [1]

Schiff base complexes
Pseudomonas

aeruginosa
Active [1]

Schiff base complexes
Staphylococcus

aureus
Active [1]

Schiff base complexes Fungal Isolates Active [1]

The broth microdilution method is a standard procedure to determine the MIC of an

antimicrobial agent.

Materials:

Test compound (substituted quinoxaline-5-carbaldehyde derivative)

Bacterial or fungal strains
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-

well plate.

Inoculate each well with a standardized suspension of the microorganism.

Include a positive control (microorganism in broth without the compound) and a negative

control (broth only).

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.
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MTT Assay Workflow
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A typical workflow for an MTT cytotoxicity assay.
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Materials:

Cancer cell line of interest

Complete cell culture medium

Substituted quinoxaline-5-carbaldehyde derivative (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Replace the medium in the wells with 100 µL of the compound-containing medium. Include

vehicle controls (medium with DMSO) and blank controls (medium only). Incubate for 48-72

hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value from the dose-response curve.

Conclusion
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Substituted quinoxaline-5-carbaldehydes represent a versatile and promising class of

heterocyclic compounds with significant potential in drug discovery. Their diverse biological

activities, particularly as anticancer and antimicrobial agents, warrant further investigation. This

technical guide provides a foundational resource for researchers, summarizing key

physicochemical data, outlining synthetic and biological evaluation protocols, and visualizing

the underlying mechanisms of action. The continued exploration of structure-activity

relationships within this class of compounds is crucial for the development of novel and

effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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